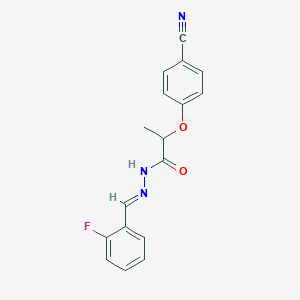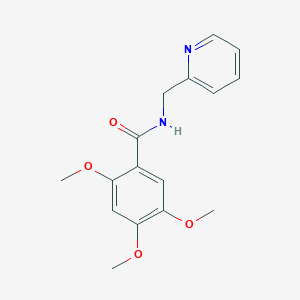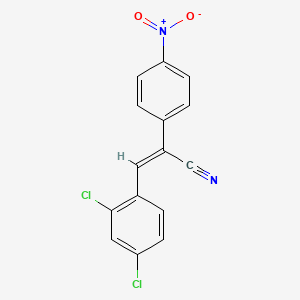
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide, also known as FCPR, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
作用機序
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide exerts its effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of matrix metalloproteinase-2 and -9, which are involved in cancer cell invasion and metastasis. This compound has also been reported to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that this compound has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several future directions for research on 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. This compound also has potential applications in the development of novel therapeutics for the treatment of various diseases, including cancer and Alzheimer's disease.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of novel therapeutics for the treatment of various diseases.
合成法
The synthesis of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide involves the reaction of 2-(4-cyanophenoxy)propanoic acid with 2-fluorobenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography. This method has been reported to yield a high percentage of pure this compound.
科学的研究の応用
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-12(23-15-8-6-13(10-19)7-9-15)17(22)21-20-11-14-4-2-3-5-16(14)18/h2-9,11-12H,1H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFAYIOCMBOUJN-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)

![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)

![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)





![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)